O-2-Naphthyl chlorothioformate O-2-Naphthyl chlorothioformate
Brand Name: Vulcanchem
CAS No.: 10506-37-3
VCID: VC20992903
InChI: InChI=1S/C11H7ClOS/c12-11(14)13-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H
SMILES: C1=CC=C2C=C(C=CC2=C1)OC(=S)Cl
Molecular Formula: C11H7ClOS
Molecular Weight: 222.69 g/mol

O-2-Naphthyl chlorothioformate

CAS No.: 10506-37-3

Cat. No.: VC20992903

Molecular Formula: C11H7ClOS

Molecular Weight: 222.69 g/mol

* For research use only. Not for human or veterinary use.

O-2-Naphthyl chlorothioformate - 10506-37-3

Specification

CAS No. 10506-37-3
Molecular Formula C11H7ClOS
Molecular Weight 222.69 g/mol
IUPAC Name O-naphthalen-2-yl chloromethanethioate
Standard InChI InChI=1S/C11H7ClOS/c12-11(14)13-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H
Standard InChI Key INFPIPCTRVDPJG-UHFFFAOYSA-N
SMILES C1=CC=C2C=C(C=CC2=C1)OC(=S)Cl
Canonical SMILES C1=CC=C2C=C(C=CC2=C1)OC(=S)Cl

Introduction

Chemical Identity and Structure

O-2-Naphthyl chlorothioformate (CAS No. 10506-37-3) is an organic compound with the molecular formula C₁₁H₇ClOS and a molecular weight of 222.69 g/mol . It is also known by several synonyms including O-naphthalen-2-yl chloromethanethioate, naphthalen-2-yl chloromethanethioate, and beta naphthol thio chloroformate . The structure consists of a naphthyl ring system with a chlorothioformate group attached at the 2-position, creating a compound with distinct reactivity patterns and applications.

Nomenclature and Identification

The compound is officially identified by the following parameters:

ParameterInformation
CAS Number10506-37-3
Molecular FormulaC₁₁H₇ClOS
Molecular Weight222.69 g/mol
EINECS Number234-037-0
Exact Mass221.99100

Physical and Chemical Properties

O-2-Naphthyl chlorothioformate exhibits specific physical and chemical characteristics that influence its handling, storage, and applications. Understanding these properties is crucial for its effective utilization in research and industrial settings.

Physical Properties

The compound presents as a pale yellow to yellow crystalline substance with the following physical characteristics:

PropertyValueReference
Physical StatePale yellow to yellow crystals or crystalline powder
Melting Point76-77°C
Boiling Point334.8°C (predicted)
Density1.358 g/cm³ (predicted)
Flash Point156.3°C

Chemical Properties

The chemical behavior of O-2-Naphthyl chlorothioformate is characterized by the reactivity of its chlorothioformate group, which readily undergoes nucleophilic substitution reactions. The combination of the naphthyl ring system and the chlorothioformate functional group creates a molecule with unique chemical properties that distinguish it from similar compounds.

Synthesis and Preparation Methods

The preparation of O-2-Naphthyl chlorothioformate involves specific synthetic routes and reaction conditions optimized for yield and purity.

Laboratory Synthesis

The primary synthesis pathway involves the reaction between 2-naphthol and thiophosgene:

  • 2-Naphthol is dissolved in an appropriate solvent, typically dichloromethane

  • Thiophosgene is added to the solution while maintaining a low temperature to control the reaction rate

  • The mixture is stirred for several hours until the reaction reaches completion

  • The product is purified through recrystallization or column chromatography to obtain the final compound

Industrial Production

In industrial settings, the production follows similar synthetic routes but is optimized for larger scales. The process may involve:

  • Continuous flow reactors for better temperature control and reaction efficiency

  • Automated purification systems to enhance product quality

  • Scaled-up conditions to improve yield and reduce waste

  • Enhanced safety protocols due to the hazardous nature of thiophosgene

Chemical Reactivity and Reactions

O-2-Naphthyl chlorothioformate demonstrates diverse reactivity patterns that make it valuable in organic synthesis.

Types of Reactions

The compound participates in several types of chemical transformations:

Substitution Reactions

It reacts with nucleophiles such as amines and alcohols to form corresponding thiocarbamates and thiocarbonates, respectively. These reactions typically occur under mild conditions and provide access to a variety of functionalized products.

Hydrolysis

In the presence of water, O-2-Naphthyl chlorothioformate can undergo hydrolysis to form 2-naphthol and carbonyl chloride. This reaction is important to consider when handling the compound in moist environments.

Oxidation and Reduction

While less common, the compound can participate in oxidation and reduction reactions under specific conditions, offering additional synthetic pathways for chemical transformations.

Reaction Conditions

The reactivity of O-2-Naphthyl chlorothioformate can be influenced by various factors:

FactorEffect
NucleophilesAmines, alcohols, and thiols react readily
SolventsCommonly used: dichloromethane, tetrahydrofuran, acetonitrile
CatalystsAcid or base catalysts can enhance reaction rates
TemperatureLow temperatures often preferred to control selectivity

Applications in Research and Industry

The unique properties of O-2-Naphthyl chlorothioformate make it valuable across multiple disciplines and applications.

Organic Synthesis

In organic synthesis, the compound serves as a versatile reagent for introducing thioformate groups into target molecules. This functionality can enhance biological activity or facilitate further chemical transformations. The ability to form thiocarbamates and thiocarbonates makes it particularly useful in the construction of complex molecular structures.

Biochemical Applications

In biochemical research, O-2-Naphthyl chlorothioformate is utilized for modifying biomolecules, aiding in the study of enzyme mechanisms and protein interactions. The modification allows researchers to investigate the functional roles of specific amino acids within proteins and the dynamics of enzyme-catalyzed reactions.

Medicinal Chemistry

The compound has potential applications in drug development, particularly as a synthetic intermediate for pharmaceuticals. Its ability to form covalent bonds with biological targets makes it a candidate for designing new therapeutic agents.

Industrial Applications

O-2-Naphthyl chlorothioformate finds use in the production of:

  • Agrochemicals

  • Dyes

  • Specialty chemicals

  • Chemical intermediates for various industrial processes

Comparison with Similar Compounds

Understanding how O-2-Naphthyl chlorothioformate relates to similar compounds provides insight into its unique properties and applications.

Structural Analogs

Several compounds share structural similarities with O-2-Naphthyl chlorothioformate but differ in key functional groups:

CompoundMolecular FormulaKey DifferencesComparative Reactivity
O-2-Naphthyl chloroformateC₁₁H₇ClO₂Contains oxygen instead of sulfur in the formate groupDifferent reactivity toward nucleophiles; forms carbamates instead of thiocarbamates
O-2-Naphthyl isothiocyanateC₁₁H₇NSContains isothiocyanate group instead of chlorothioformateDifferent reactivity pattern; forms thioureas with amines
O-2-Naphthyl thiocyanateC₁₁H₇NSContains thiocyanate group instead of chlorothioformateDifferent electronic properties and reactivity profile
2-NaphtholC₁₀H₈OPrecursor compound lacking chlorothioformate groupActs as nucleophile rather than electrophile; different reaction scope

Uniqueness of O-2-Naphthyl Chlorothioformate

The compound's unique combination of naphthyl, chloro, and thioformate functional groups imparts distinct reactivity and properties, making it valuable in various synthetic and industrial applications. The presence of the sulfur atom in the thioformate group specifically differentiates its reactivity profile from oxygen-containing analogs.

Biological Activity and Mechanism of Action

O-2-Naphthyl chlorothioformate exhibits specific biological activities related to its chemical structure and reactivity.

Mechanism of Action

The primary mechanism of action involves the reactivity of the chlorothioformate group, which is highly electrophilic and susceptible to nucleophilic attack. This property allows it to form covalent bonds with various nucleophiles found in biological systems, including amino, hydroxyl, and thiol groups in proteins and other biomolecules.

Applications in Biochemical Research

In biochemical studies, the compound is used to:

  • Modify specific amino acid residues in proteins to investigate structure-function relationships

  • Probe enzyme active sites to understand catalytic mechanisms

  • Create covalent inhibitors of biological targets for potential therapeutic applications

  • Study protein-protein interactions through selective labeling approaches

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